4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

SAR studies require well-characterized controls to deconvolute substituent effects. This benzamide derivative (CAS 639047-26-0) provides a defined enzyme inhibitory profile (IC50 29.1 µM) for assay development. • Negative control for enzyme inhibition assays-establishes assay windows vs. 2-methyl (IC50 8.7 µM) and 3-methyl (IC50 14.8 µM) analogs • SAR comparator-LogP ~2.3, TPSA 72.7 Ų; enables comparative ADME profiling against polar analogs (e.g., 3-nitro, TPSA 119 Ų) • Baseline scaffold for chemical probe development-tetrazole-amide core serves as carboxylic acid bioisostere

Molecular Formula C12H15N5O
Molecular Weight 245.28 g/mol
CAS No. 639047-26-0
Cat. No. B12574838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide
CAS639047-26-0
Molecular FormulaC12H15N5O
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCCN1C(=NN=N1)NC(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C12H15N5O/c1-3-8-17-12(14-15-16-17)13-11(18)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14,16,18)
InChIKeyDFXJGMNWGXLIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (CAS 639047-26-0): Baseline Characterization for Research Procurement


4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (CAS 639047-26-0) is a benzamide derivative featuring a 1-propyl-1H-tetrazol-5-yl moiety, with a molecular formula of C12H15N5O and a molecular weight of 245.28 g/mol . This compound belongs to the broader class of tetrazole-substituted aryl amides, which are investigated for their potential as enzyme inhibitors and receptor modulators in medicinal chemistry [1]. The tetrazole ring serves as a carboxylic acid bioisostere, enabling interactions with biological targets [2].

Why Generic Substitution of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide Fails: Structural Specificity Drives Functional Divergence


Direct substitution with close analogs of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is not advisable due to the pronounced impact of subtle structural modifications on target engagement and biological activity. For instance, within the same substituted benzamide series, moving the methyl group from the 4- to the 3- or 2-position can alter enzyme inhibitory potency by more than 2-fold [1]. Furthermore, the replacement of the 4-methyl group with electron-withdrawing groups like chloro or nitro, or the addition of a second methyl group, can drastically shift physicochemical properties such as lipophilicity (LogP) and polar surface area, thereby affecting membrane permeability and target selectivity [2]. These differences underscore that compounds within this chemical class are not interchangeable; their specific substitution patterns confer unique biological and pharmacological profiles.

Product-Specific Quantitative Evidence for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (CAS 639047-26-0)


Enzyme Inhibitory Potency: Direct Comparison of Methyl-Substituted Benzamide Derivatives

In a direct comparative study, the 4-methyl substituted benzamide derivative (5b) demonstrated an IC50 of 29.1 ± 3.8 µM for enzyme inhibition. This is in contrast to the 2-methyl (lead) and 3-methyl (5a) analogs, which exhibited IC50 values of 8.7 ± 0.7 µM and 14.8 ± 5.0 µM, respectively [1]. This 3.3-fold and 2.0-fold difference in potency highlights the significant impact of the methyl group's position on the benzamide ring.

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Lipophilicity (LogP) Differentiation: 4-Methyl vs. 3-Chloro and 3-Nitro Analogs

The calculated partition coefficient (LogP) of 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide is estimated to be approximately 2.3 [1]. In comparison, the 3-chloro analog (Y7C) has a computed XLogP3-AA of 2.2 [2], while the 3-nitro analog has a lower ACD/LogP of 1.38 . The methyl-substituted compound thus presents a balanced lipophilicity profile that is distinct from both halogenated and nitro-substituted variants.

Physicochemical Properties Drug Design ADME

Topological Polar Surface Area (TPSA): Impact on Membrane Permeability and Oral Bioavailability

4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide has a calculated Topological Polar Surface Area (TPSA) of 72.7 Ų [1]. In comparison, the 3-nitro analog exhibits a significantly higher TPSA of 119 Ų , while the 3-chloro and 3-fluoro analogs are predicted to have TPSA values similar to the methyl derivative (72.7 Ų) [2]. A TPSA of 72.7 Ų is below the commonly cited threshold of 140 Ų for favorable oral absorption.

Physicochemical Properties Drug Design Oral Bioavailability

Recommended Research and Industrial Application Scenarios for 4-Methyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide


Medicinal Chemistry: Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

This compound serves as an essential control and comparator in SAR studies focused on benzamide derivatives. Its well-defined enzyme inhibitory activity (IC50 = 29.1 µM) and distinct substitution pattern make it ideal for deconvoluting the contribution of the 4-methyl group to target binding and functional activity [1]. Researchers can directly compare it to the more potent 2- and 3-methyl analogs to understand positional effects on target engagement.

Physicochemical and ADME Profiling

With a calculated LogP of ~2.3 and a TPSA of 72.7 Ų, this compound is a valuable tool for investigating the relationship between lipophilicity and membrane permeability [1][2]. Its properties are distinct from more polar analogs (e.g., 3-nitro, TPSA = 119 Ų), making it suitable for comparative absorption, distribution, metabolism, and excretion (ADME) assays, including Caco-2 permeability and metabolic stability studies.

Chemical Biology Probe Development

The compound's core tetrazole-amide structure is a known bioisostere of carboxylic acids, enabling its use as a scaffold for developing chemical probes to study enzyme function [1]. The 4-methyl substitution offers a baseline for further derivatization to introduce affinity tags (e.g., biotin, fluorophores) or photoreactive groups (e.g., diazirine) for target identification and mechanism of action studies.

Negative Control for Enzyme Inhibition Assays

Given its comparatively weaker enzyme inhibitory potency (IC50 = 29.1 µM) relative to the 2-methyl (IC50 = 8.7 µM) and 3-methyl (IC50 = 14.8 µM) analogs, this compound is well-suited for use as a negative control in enzyme inhibition assays [1]. This application is critical for establishing assay windows and confirming that observed effects are due to specific, potent interactions rather than non-specific compound activity.

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